5-Ethyl-4-methyl-1H-imidazol-2-amine
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Overview
Description
5-Ethyl-4-methyl-1H-imidazol-2-amine: is a heterocyclic organic compound with the molecular formula C6H11N3 It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions for these reactions can vary but often involve the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may produce various substituted imidazole derivatives .
Scientific Research Applications
5-Ethyl-4-methyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as binding, conformational changes, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 5-Aminobenzimidazole
- 6-Aminobenzimidazole
- 5-Cyanobenzimidazole
- 5-Methyl-1H-benzimidazol-2-amine
- 5-Fluoro-1H-benzimidazole
Uniqueness
5-Ethyl-4-methyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .
Properties
Molecular Formula |
C6H11N3 |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-ethyl-5-methyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C6H11N3/c1-3-5-4(2)8-6(7)9-5/h3H2,1-2H3,(H3,7,8,9) |
InChI Key |
BDOQDYNVOVZWSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)N)C |
Origin of Product |
United States |
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